3-Methoxy-5-(piperidin-4-yl)pyridine hydrochloride
Description
3-Methoxy-5-(piperidin-4-yl)pyridine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Properties
Molecular Formula |
C11H17ClN2O |
|---|---|
Molecular Weight |
228.72 g/mol |
IUPAC Name |
3-methoxy-5-piperidin-4-ylpyridine;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-14-11-6-10(7-13-8-11)9-2-4-12-5-3-9;/h6-9,12H,2-5H2,1H3;1H |
InChI Key |
WFZYXJOPAOMQLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2CCNCC2.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Methoxy-5-(piperidin-4-yl)pyridine hydrochloride involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters . The resulting piperidinol undergoes dehydration in an acidic environment to form the desired compound .
Chemical Reactions Analysis
3-Methoxy-5-(piperidin-4-yl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
3-Methoxy-5-(piperidin-4-yl)pyridine hydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development of pharmaceuticals due to its biological activity.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(piperidin-4-yl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
3-Methoxy-5-(piperidin-4-yl)pyridine hydrochloride can be compared with other similar compounds, such as:
2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride: This compound has a similar structure but differs in the position of the methoxy group.
3-(Piperidin-4-ylmethoxy)pyridine: This compound contains a methoxy group attached to the piperidine ring.
Substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5: This compound has a different core structure but contains a piperidine moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
